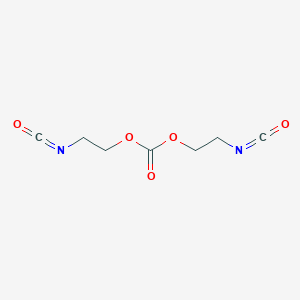
bis(2-isocyanatoethyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2-isocyanatoethyl) carbonate is a chemical compound with the molecular formula C_7H_10N_2O_5 It is an ester derivative of ethanol and isocyanate, characterized by the presence of carbonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-isocyanato-, carbonate (2:1) (ester) typically involves the reaction of ethanol with phosgene to form ethyl chloroformate, which is then reacted with an isocyanate compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ethanol, 2-isocyanato-, carbonate (2:1) (ester) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: bis(2-isocyanatoethyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form ethanol and carbon dioxide.
Aminolysis: Reaction with amines to form urea derivatives.
Alcoholysis: Reaction with alcohols to form carbonate esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Aminolysis: Requires amines and may be catalyzed by acids or bases.
Alcoholysis: Involves alcohols and may require a catalyst such as an acid or base.
Major Products Formed:
Hydrolysis: Ethanol and carbon dioxide.
Aminolysis: Urea derivatives.
Alcoholysis: Carbonate esters.
Applications De Recherche Scientifique
bis(2-isocyanatoethyl) carbonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Utilized in the production of polymers and other advanced materials.
Industrial Chemistry: Employed in the manufacture of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (ester) involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group is highly reactive and can form stable bonds with these nucleophiles, leading to the formation of various derivatives. The carbonate group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Ethanol, 2-methoxy-, carbonate (21): Similar structure but with a methoxy group instead of an isocyanate group.
Bis(2-isocyanatoethyl) carbonate: Another isocyanate-containing carbonate compound.
Uniqueness: this compound is unique due to its combination of isocyanate and carbonate functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
13025-29-1 |
|---|---|
Formule moléculaire |
C7H8N2O5 |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
Clé InChI |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
SMILES canonique |
C(COC(=O)OCCN=C=O)N=C=O |
Key on ui other cas no. |
13025-29-1 |
Pictogrammes |
Irritant |
Synonymes |
Bis(2-isocyanatoethyl) carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















